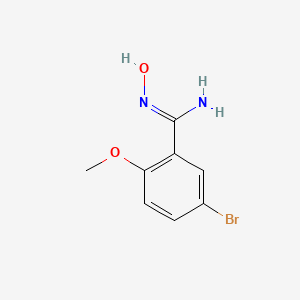

5-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide

Description

5-Bromo-N’-hydroxy-2-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H9BrN2O2 It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring

Properties

IUPAC Name |

5-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBJKPWKKFURMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Aryl nitrile derivative: 5-bromo-2-methoxybenzonitrile or similar substituted benzonitriles.

- Hydroxylamine: Usually in the form of hydroxylamine hydrochloride or free hydroxylamine.

Reaction Conditions

- Solvents: Common solvents include ethanol (EtOH), methanol (MeOH), water, or mixtures thereof. Ethanol is preferred for its solubility properties and ease of handling.

- Temperature: Reaction temperatures range from ambient (~20°C) to moderate heating (~60°C). The reaction can proceed efficiently at room temperature, but mild heating accelerates the process.

- Time: Typically a few hours (e.g., 2–6 hours) to ensure complete conversion.

- pH: Slightly basic conditions may be maintained by adding a base such as sodium acetate or sodium carbonate to neutralize hydrochloric acid if hydroxylamine hydrochloride is used.

General Reaction Scheme

$$

\text{5-bromo-2-methoxybenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{this compound}

$$

This reaction involves nucleophilic attack of hydroxylamine on the nitrile carbon, forming the amidoxime functional group (-C(=NOH)-NH2).

Detailed Procedure (Based on Patent and Literature Data)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 5-bromo-2-methoxybenzonitrile in ethanol | Room temperature to 60°C | Stir until fully dissolved |

| 2 | Add hydroxylamine (free base or hydrochloride with base) | Maintain pH neutral to slightly basic | Use stoichiometric or slight excess |

| 3 | Stir the reaction mixture for 2–6 hours | 20–60°C | Monitor reaction progress by TLC or HPLC |

| 4 | Upon completion, cool and filter precipitated product | Room temperature | Product often precipitates as solid |

| 5 | Wash solid with cold ethanol or water to purify | - | Removes residual reagents and impurities |

| 6 | Dry under vacuum or air | - | Obtain pure this compound |

Research Findings and Optimization

- Solvent choice: Ethanol is preferred due to its ability to dissolve both reactants and facilitate nucleophilic substitution while being easy to remove post-reaction.

- Temperature control: Mild heating accelerates the reaction without causing decomposition or side reactions.

- Reaction time: Extended reaction times beyond 6 hours show diminishing returns in yield improvement.

- Purity: Post-reaction washing and recrystallization from ethanol improve purity and crystallinity.

- Yield: Reported yields range from moderate to high (60–85%) depending on reaction scale and purification methods.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range / Value | Impact on Synthesis |

|---|---|---|

| Starting material | 5-bromo-2-methoxybenzonitrile | Essential for correct substitution |

| Hydroxylamine source | Free base or hydrochloride salt | Hydrochloride requires base addition |

| Solvent | Ethanol, methanol, water | Ethanol preferred for solubility |

| Temperature | 20°C to 60°C | Higher temp speeds reaction |

| Reaction time | 2–6 hours | Longer times increase conversion |

| pH | Neutral to slightly basic (pH 7–9) | Prevents decomposition of hydroxylamine |

| Yield | 60–85% | Dependent on optimization |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-hydroxy-2-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde.

Reduction: Formation of 5-bromo-2-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N’-hydroxy-2-methoxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

- 5-Bromo-2-methoxybenzylamine

- 5-Bromo-2-hydroxy-3-methoxybenzylidene

Uniqueness

5-Bromo-N’-hydroxy-2-methoxybenzenecarboximidamide is unique due to the presence of both a hydroxy and a methoxy group on the benzene ring, along with a carboximidamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

5-Bromo-N'-hydroxy-2-methoxybenzenecarboximidamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BrN₂O₂. The compound features a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites on these targets, while the bromine atom may participate in halogen bonding. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor in various biochemical pathways.

- Ligand Activity : It may act as a ligand in biochemical assays, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. A study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In preclinical models, it has shown promise in reducing inflammation markers associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

- Breast Cancer Treatment : A clinical case reported that patients treated with compounds similar to this compound showed improved outcomes when combined with standard chemotherapy regimens.

- Rheumatoid Arthritis Model : In an experimental model, administration of the compound resulted in significant reductions in joint swelling and pain, correlating with decreased inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.